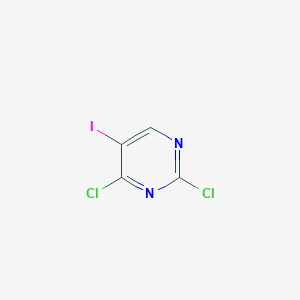

2,4-Dichloro-5-iodopyrimidine

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 97872. The United Nations designated GHS hazard class pictogram is Corrosive;Acute Toxic;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2,4-dichloro-5-iodopyrimidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4HCl2IN2/c5-3-2(7)1-8-4(6)9-3/h1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RGJNPJRAXMSHKN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=NC(=N1)Cl)Cl)I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4HCl2IN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90294754 | |

| Record name | 2,4-Dichloro-5-iodopyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90294754 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

274.87 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13544-44-0 | |

| Record name | 2,4-Dichloro-5-iodopyrimidine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=13544-44-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | NSC 97872 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013544440 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 13544-44-0 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=97872 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2,4-Dichloro-5-iodopyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90294754 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,4-Dichloro-5-iodopyrimidine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-Depth Technical Guide to 2,4-Dichloro-5-iodopyrimidine: Properties, Reactivity, and Applications in Drug Discovery

Introduction: The Strategic Importance of 2,4-Dichloro-5-iodopyrimidine in Synthetic Chemistry

This compound is a versatile heterocyclic compound that has emerged as a critical building block in the synthesis of complex, biologically active molecules.[1] Its strategic importance lies in its trifunctional nature, possessing two reactive chlorine atoms at the C2 and C4 positions and an iodine atom at the C5 position, all on an electron-deficient pyrimidine core.[1][2] This unique arrangement of reactive sites allows for selective and sequential functionalization, making it an invaluable intermediate for medicinal chemists and researchers in drug development.[3][4] This guide provides an in-depth exploration of the chemical properties, reactivity, and applications of this compound, offering field-proven insights for its effective utilization in the laboratory.

PART 1: Core Physicochemical and Spectroscopic Properties

A thorough understanding of the fundamental properties of a reagent is the cornerstone of its successful application in synthesis. The key physicochemical and spectroscopic data for this compound are summarized below.

Physicochemical Data Summary

| Property | Value | Source(s) |

| Molecular Formula | C₄HCl₂IN₂ | [1][5] |

| Molecular Weight | 274.87 g/mol | [1][5] |

| Appearance | White to gray to brown powder or crystals | [1][6] |

| Melting Point | 68-72 °C | [1][6] |

| Boiling Point | 310.2 ± 22.0 °C (Predicted) | [6] |

| Solubility | Soluble in methanol | [6] |

| CAS Number | 13544-44-0 | [1][5] |

Spectroscopic Data

While extensive spectroscopic data is best obtained from direct analysis, typical ¹H NMR data in CDCl₃ shows a characteristic singlet for the C6 proton.

-

¹H-NMR (400 MHz, CDCl₃): δ 8.90 (s, 1H)[6]

The simplicity of the proton NMR spectrum is a direct result of the single proton on the pyrimidine ring, making it a useful tool for monitoring reactions. For more complex structural elucidation, ¹³C NMR would be required.

PART 2: Chemical Reactivity and Mechanistic Insights

The synthetic utility of this compound stems from the differential reactivity of its three halogen substituents. This allows for a programmed, regioselective approach to the synthesis of complex pyrimidine derivatives.

Nucleophilic Aromatic Substitution (SNAr)

The electron-deficient nature of the pyrimidine ring makes it susceptible to nucleophilic aromatic substitution. The two chlorine atoms at the C2 and C4 positions are the primary sites for this reaction.

-

Regioselectivity: In general, nucleophilic substitution on 2,4-dichloropyrimidines is selective for the C4 position.[7][8][9] This is attributed to the greater stabilization of the Meisenheimer intermediate formed upon nucleophilic attack at C4, where the negative charge can be delocalized by both nitrogen atoms. The LUMO (Lowest Unoccupied Molecular Orbital) is also primarily distributed at the C4 position, further favoring nucleophilic attack at this site.[7] However, it is important to note that this selectivity can be influenced by the presence of other substituents on the ring.[8]

Caption: Regioselectivity of Nucleophilic Aromatic Substitution.

Palladium-Catalyzed Cross-Coupling Reactions

The presence of both chloro and iodo substituents makes this compound an excellent substrate for various palladium-catalyzed cross-coupling reactions. The differential reactivity of the C-I and C-Cl bonds allows for selective functionalization.

-

Suzuki-Miyaura Coupling: This reaction is a powerful tool for the formation of C-C bonds between the pyrimidine core and aryl or heteroaryl boronic acids.[10][11][12] The greater reactivity of the C-I bond allows for selective coupling at the C5 position, leaving the two chlorine atoms intact for subsequent transformations.[13] Microwave-assisted protocols have been developed to achieve efficient and rapid C4-substituted pyrimidines from 2,4-dichloropyrimidines.[10]

Caption: Simplified Catalytic Cycle for Suzuki-Miyaura Coupling.

-

Sonogashira Coupling: This reaction enables the formation of a C-C bond between the pyrimidine and a terminal alkyne, a common structural motif in biologically active molecules.[14][15][16] Similar to the Suzuki coupling, the reaction proceeds selectively at the C5-iodo position under mild conditions, typically employing a palladium catalyst and a copper(I) co-catalyst.[17]

Caption: Simplified Catalytic Cycle for Sonogashira Coupling.

PART 3: Applications in Drug Development

The unique reactivity profile of this compound has positioned it as a key intermediate in the synthesis of a variety of pharmaceutical agents.[1][3][4]

-

Dipeptidyl Peptidase IV (DPP-IV) Inhibitors: This class of drugs is used in the management of type 2 diabetes.[3][18] this compound is a crucial starting material for the synthesis of certain DPP-IV inhibitors, where the pyrimidine core serves as a scaffold for the attachment of various functional groups that interact with the enzyme's active site.[3]

-

VLA-4 Antagonists: Very late antigen-4 (VLA-4) is a cell adhesion molecule involved in inflammatory processes.[3] Antagonists of VLA-4 are being investigated for the treatment of autoimmune diseases such as multiple sclerosis and inflammatory bowel disease.[3] The pyrimidine scaffold derived from this compound is a key component in the development of these potential therapeutics.[3][18]

-

Antiviral and Anticancer Agents: The pyrimidine ring is a fundamental component of nucleobases, making pyrimidine analogs a rich area for the discovery of antiviral and anticancer drugs.[1][19][20][21][22][23][24] this compound provides a versatile platform for the synthesis of novel pyrimidine derivatives that can be screened for these activities.

PART 4: Experimental Protocols

The following protocols are provided as a guide for common transformations involving this compound. These should be adapted and optimized for specific substrates and scales.

Synthesis of this compound from 5-Iodouracil

This procedure is based on a general method for the chlorination of uracil derivatives.[6]

Materials:

-

5-Iodouracil

-

Phosphorus oxychloride (POCl₃)

-

N,N-dimethylaniline

-

Ethyl acetate

-

Aqueous sodium bicarbonate

-

Aqueous sodium sulfite

-

Anhydrous sodium sulfate

-

Ice

Procedure:

-

To a suspension of 5-iodouracil (10.0 g, 42 mmol) in a reaction flask, add N,N-dimethylaniline (11.0 mL).

-

Carefully add phosphorus oxychloride (39.2 mL, 420 mmol) to the suspension.

-

Heat the reaction mixture to 90 °C and stir at this temperature for 90 minutes.

-

After the reaction is complete, cool the mixture to room temperature and remove the excess POCl₃ by evaporation under reduced pressure.

-

Slowly pour the residue into an ice-water mixture with vigorous stirring and continue to stir for 2 hours.

-

Collect the crystalline precipitate by filtration and wash with cold water.

-

Dissolve the crude product in ethyl acetate and extract sequentially with aqueous sodium bicarbonate and aqueous sodium sulfite.

-

Dry the organic phase with anhydrous sodium sulfate, filter, and evaporate the solvent.

-

Purify the residue by column chromatography to afford this compound.

General Protocol for Suzuki-Miyaura Coupling at the C4 Position

This protocol is a general guideline for the Suzuki coupling of 2,4-dichloropyrimidines.[10]

Materials:

-

2,4-Dichloropyrimidine derivative

-

Aryl or heteroaryl boronic acid

-

Palladium catalyst (e.g., Pd(PPh₃)₄)

-

Base (e.g., K₂CO₃)

-

Solvent (e.g., aqueous dioxane)

-

Inert atmosphere (Nitrogen or Argon)

Procedure:

-

In a microwave reaction vial, combine the 2,4-dichloropyrimidine derivative (1.0 equiv), the boronic acid (1.1-1.5 equiv), the palladium catalyst (0.5-5 mol%), and the base (2.0-3.0 equiv).

-

Add the solvent and seal the vial.

-

Place the vial in a microwave reactor and heat to the desired temperature (e.g., 100-150 °C) for the specified time (e.g., 15-60 minutes).

-

After the reaction is complete, cool the mixture to room temperature.

-

Dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography.

PART 5: Safety and Handling

This compound is a hazardous substance and should be handled with appropriate safety precautions.[5][25][26]

-

Hazards: Toxic if swallowed, causes skin irritation, causes serious eye damage, and may cause respiratory irritation.[5][25][26]

-

Personal Protective Equipment (PPE): Wear protective gloves, protective clothing, eye protection, and face protection.[25][26] Use a respirator if dust is generated.[25]

-

Handling: Handle in a well-ventilated area. Avoid breathing dust, fume, gas, mist, vapors, or spray.[25][26]

-

First Aid:

-

If swallowed: Immediately call a POISON CENTER or doctor.[25][26]

-

If on skin: Wash off with soap and plenty of water.[25]

-

If in eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[25][26]

-

If inhaled: Move person into fresh air.[26]

-

Always consult the Safety Data Sheet (SDS) for the most current and comprehensive safety information before handling this compound.[25][26][27]

Conclusion

This compound is a powerful and versatile building block for the synthesis of a wide range of complex organic molecules. Its unique trifunctional nature allows for selective and sequential reactions, providing a robust platform for the development of novel pharmaceuticals and other biologically active compounds. A thorough understanding of its properties, reactivity, and safe handling is essential for any researcher looking to leverage its synthetic potential.

References

- MSDS of this compound. (2010). [Source Not Available].

- This compound: A Key Building Block for Drug Discovery. (2025). [Source Not Available].

- This compound | C4HCl2IN2 | CID 263438. PubChem. [Link]

- China 2, 4-DICHLORO-5-IODOPYRIMIDINE | 13544-44-0 Manufacturer and Supplier. COLORKEM. [Link]

- This compound | CAS 13544-44-0.

- GHS 11 (Rev.11) SDS Word 下载CAS: 13544-44-0 Name: this compound. [Source Not Available].

- Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids. MDPI. [Link]

- Understanding the highly variable Regioselectivity in SNAr reaction of Dichloropyrimidines-Magical Power of Quantum Mechanics-Chemistry. [Source Not Available].

- Navigating the Purchase of this compound: Quality and Supply. (2025). [Source Not Available].

- Understanding the highly variable Regioselectivity in SNAr reaction of Dichloropyrimidines. [Source Not Available].

- Sonogashira Coupling. Organic Chemistry Portal. [Link]

- Sonogashira coupling. Wikipedia. [Link]

- Catalytic Hydrotrifluoromethylation of Styrenes and Unactivated Aliphatic Alkenes via an Organic Photoredox System - Supporting Inform

- Sonogashira Coupling Reaction with Diminished Homocoupling. [Source Not Available].

- Discovery of a Broad-Spectrum Antiviral Compound That Inhibits Pyrimidine Biosynthesis and Establishes a Type 1 Interferon-Independent Antiviral St

- Sonogashira Coupling. Chemistry LibreTexts. [Link]

- Suzuki coupling of 2,4-dichloropyrimidine (1) with phenylboronic acid...

- Exploring 4,7-Disubstituted Pyrimido[4,5-d]pyrimidines as Antiviral and Anticancer Agents. (2024). [Source Not Available].

- 2,4-Dichloropyrimidine - Optional[13C NMR] - Chemical Shifts. SpectraBase. [Link]

- Highly regioselective C-5 iodination of pyrimidine nucleotides and subsequent chemoselective Sonogashira coupling with propargylamine. PubMed. [Link]

- Nucleophilic aromatic substitution on pyrimidines: C2 vs C4 selectivity. Chemistry Stack Exchange. [Link]

- A roadmap to engineering antiviral natural products synthesis in microbes. PMC. [Link]

- Suzuki-Miyaura Coupling. Chemistry LibreTexts. [Link]

- Novel Antiviral Agents: Synthesis, Molecular Modelling Studies and Biological Investig

- Synthesis method for 2, 4-dichloro-5-methoxy pyrimidine.

- Suzuki Coupling. Organic Chemistry Portal. [Link]

- Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes. Chemical Science (RSC Publishing). [Link]

- Antiviral Compounds to Address Influenza Pandemics: An Update

- Recent Advances in Pyrimidine-Based Drugs. PMC. [Link]

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. CAS 13544-44-0: this compound | CymitQuimica [cymitquimica.com]

- 3. nbinno.com [nbinno.com]

- 4. nbinno.com [nbinno.com]

- 5. This compound | C4HCl2IN2 | CID 263438 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. 2, 4-DICHLORO-5-IODOPYRIMIDINE CAS#: 13544-44-0 [m.chemicalbook.com]

- 7. Understanding the highly variable Regioselectivity in SNAr reaction of Dichloropyrimidines-Magical Power of Quantum Mechanics-Chemistry [chemistry.wuxiapptec.com]

- 8. Understanding the highly variable Regioselectivity in SNAr reaction of Dichloropyrimidines - RCS Research Chemistry Services [rcs.wuxiapptec.com]

- 9. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 10. Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids [mdpi.com]

- 11. chem.libretexts.org [chem.libretexts.org]

- 12. Suzuki Coupling [organic-chemistry.org]

- 13. Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes - Chemical Science (RSC Publishing) DOI:10.1039/C6SC02118B [pubs.rsc.org]

- 14. Sonogashira Coupling [organic-chemistry.org]

- 15. Sonogashira coupling - Wikipedia [en.wikipedia.org]

- 16. chem.libretexts.org [chem.libretexts.org]

- 17. Highly regioselective C-5 iodination of pyrimidine nucleotides and subsequent chemoselective Sonogashira coupling with propargylamine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. colorkem.com [colorkem.com]

- 19. Discovery of a Broad-Spectrum Antiviral Compound That Inhibits Pyrimidine Biosynthesis and Establishes a Type 1 Interferon-Independent Antiviral State - PMC [pmc.ncbi.nlm.nih.gov]

- 20. mdpi.com [mdpi.com]

- 21. A roadmap to engineering antiviral natural products synthesis in microbes - PMC [pmc.ncbi.nlm.nih.gov]

- 22. Novel Antiviral Agents: Synthesis, Molecular Modelling Studies and Biological Investigation - PMC [pmc.ncbi.nlm.nih.gov]

- 23. Antiviral Compounds to Address Influenza Pandemics: An Update from 2016-2022 - Romeo - Current Medicinal Chemistry [journals.eco-vector.com]

- 24. Recent Advances in Pyrimidine-Based Drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 25. capotchem.cn [capotchem.cn]

- 26. echemi.com [echemi.com]

- 27. 2,4-二氯-5-碘嘧啶 95% | Sigma-Aldrich [sigmaaldrich.com]

A Senior Application Scientist's Technical Guide to 2,4-Dichloro-5-iodopyrimidine (CAS No. 13544-44-0)

Authored for Researchers, Scientists, and Drug Development Professionals

Foreword: The Strategic Value of a Trifunctionalized Heterocycle

In the landscape of medicinal chemistry and process development, the efficiency of a synthetic route is often dictated by the strategic utility of its building blocks. 2,4-Dichloro-5-iodopyrimidine is not merely another halogenated heterocycle; it is a versatile scaffold offering three distinct points of reactivity. The differential reactivity of the chloro-substituents at the C2 and C4 positions, combined with the unique coupling capabilities of the iodo-group at C5, provides chemists with a powerful tool for the regioselective construction of complex molecular architectures. This guide moves beyond a simple recitation of facts to provide a field-proven perspective on why and how this reagent is leveraged in the synthesis of high-value compounds, from modern therapeutics to advanced agrochemicals.

Section 1: Core Molecular Profile and Physicochemical Properties

This compound is a crystalline solid that serves as a key intermediate in organic synthesis.[1] Its utility stems from the pyrimidine core, an electron-deficient aromatic system, which is further activated by the presence of three electron-withdrawing halogen substituents. This electronic profile makes the molecule highly susceptible to a range of chemical transformations.

The table below summarizes the essential physicochemical data for this compound, critical for experimental design and safety assessments.

| Property | Value | Reference(s) |

| CAS Number | 13544-44-0 | [1][2] |

| Molecular Formula | C₄HCl₂IN₂ | [1] |

| Molecular Weight | 274.87 g/mol | [1] |

| Appearance | White to gray to brown powder/crystal | [1] |

| Melting Point | 65 - 72 °C | [1] |

| Boiling Point | 310.2 ± 22.0 °C (Predicted) | [2] |

| Purity | ≥ 95-98% (GC) | [1] |

| Solubility | Soluble in Methanol | [2] |

| Storage | Store at 2 - 8 °C under inert gas | [1][2] |

Section 2: Synthesis Protocol

The most common and reliable laboratory-scale synthesis involves the chlorination of 5-iodouracil. The choice of phosphorus oxychloride (POCl₃) as both the solvent and chlorinating agent is standard for converting hydroxyl groups on nitrogen heterocycles to chlorides. The addition of a tertiary amine base, such as N,N-dimethylaniline, is crucial as it acts as a catalyst, likely by forming a more reactive Vilsmeier-Haack type intermediate with POCl₃, thereby facilitating the reaction at a lower temperature and improving yields.

Step-by-Step Synthesis Methodology

This protocol is adapted from established procedures.[2]

-

Reaction Setup: To a suspension of 5-iodouracil (10.0 g, 42 mmol) in a suitable reaction vessel, add N,N-dimethylaniline (11.0 mL).

-

Chlorination: Carefully add phosphorus oxychloride (POCl₃, 39.2 mL, 420 mmol) to the suspension. The 10-fold excess of POCl₃ ensures the reaction goes to completion and acts as the solvent.

-

Heating: Heat the reaction mixture to 90 °C and maintain this temperature with stirring for 90 minutes. Monitor the reaction progress by TLC or LC-MS.

-

Quenching: After completion, cool the mixture to room temperature. Remove the excess POCl₃ via evaporation under reduced pressure. Caution: This step should be performed in a well-ventilated fume hood. Slowly and carefully pour the resulting residue into an ice-water mixture with vigorous stirring. This hydrolyzes any remaining POCl₃ and precipitates the product.

-

Isolation: Stir the aqueous mixture for 2 hours to ensure complete precipitation. Collect the crystalline product by filtration and wash thoroughly with cold water.

-

Purification: Dissolve the crude product in ethyl acetate. Perform sequential extractions with aqueous sodium bicarbonate (to remove acidic impurities) and aqueous sodium sulfite (to remove any residual iodine). Dry the organic phase with anhydrous sodium sulfate, filter, and evaporate the solvent.

-

Final Product: Purify the residue by column chromatography on silica gel to yield the final product (typical yield: ~92%).[2] Confirm the structure using ¹H-NMR; a singlet is expected around δ 8.90 ppm in CDCl₃.[2]

Section 3: A Guide to Regioselective Reactivity

The synthetic power of this compound lies in the differential reactivity of its three halogen atoms. This allows for a stepwise, controlled functionalization of the pyrimidine core. The general hierarchy of reactivity for palladium-catalyzed cross-coupling is C4-Cl > C5-I > C2-Cl, although specific reaction types exploit different positions.

Suzuki-Miyaura Coupling: Functionalization at C4

The C4 position is the most electrophilic carbon, making it the preferred site for the initial oxidative addition of the palladium(0) catalyst in a Suzuki-Miyaura coupling cycle.[3] This regioselectivity is a cornerstone of its synthetic utility. Microwave-assisted protocols have become popular as they significantly reduce reaction times and can improve yields.

Exemplary Protocol: Microwave-Assisted C4-Arylation [3]

-

Reactants: In a microwave vial, combine this compound (1 equiv.), the desired aryl or heteroaryl boronic acid (1.1-1.5 equiv.), and a base such as K₂CO₃ or Cs₂CO₃ (2-3 equiv.).

-

Catalyst System: Add the palladium catalyst, typically Pd(PPh₃)₄ (0.5-5 mol%). The extremely low catalyst loading is a key advantage of some modern methods.[3]

-

Solvent: Add a suitable solvent system. A mixture of an organic solvent (e.g., 1,4-dioxane, DME, or an alcohol) and water is common.

-

Reaction: Seal the vial and heat in a microwave reactor for a short duration (e.g., 15 minutes) at a set temperature (e.g., 100-120 °C).[3]

-

Workup: After cooling, dilute the reaction mixture with an organic solvent like ethyl acetate, wash with water and brine, dry the organic layer, and concentrate. Purify the product via column chromatography.

Sonogashira Coupling: Leveraging the C5-Iodo Bond

The carbon-iodine bond is the preferred site for Sonogashira coupling, a powerful reaction for forming C(sp²)-C(sp) bonds.[4] This reaction introduces an alkyne moiety at the C5 position, a common strategy for extending conjugation or providing a chemical handle for further transformations (e.g., click chemistry). The mechanism involves a palladium catalyst for the main cross-coupling cycle and a copper(I) co-catalyst to form a reactive copper(I) acetylide intermediate.[4][5]

General Protocol: C5-Alkynylation

-

Inert Atmosphere: To a dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add this compound (1 equiv.), a palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 2-5 mol%), and a copper co-catalyst (e.g., CuI, 2-10 mol%).

-

Solvent and Base: Add a degassed solvent (e.g., THF, DMF) and a suitable amine base (e.g., triethylamine, diisopropylamine), which also acts as a solvent.

-

Alkyne Addition: Add the terminal alkyne (1.1-1.5 equiv.) dropwise to the mixture.

-

Reaction: Stir the reaction at room temperature or with gentle heating until the starting material is consumed (monitor by TLC).

-

Workup: Filter the reaction mixture through a pad of Celite to remove catalyst residues. Concentrate the filtrate and purify the crude product by column chromatography.

Nucleophilic Aromatic Substitution (SNAr)

The electron-deficient nature of the pyrimidine ring facilitates SNAr reactions. Similar to Suzuki coupling, the C4 position is generally the most susceptible to attack by nucleophiles.[6] However, recent studies have shown that the choice of nucleophile can invert this selectivity. For instance, using tertiary amines as nucleophiles can lead to selective substitution at the C2 position.[6] This provides a complementary strategy to access 2-substituted pyrimidine isomers that are difficult to obtain via traditional cross-coupling methods.

Section 4: Keystone Applications in R&D

The trifunctional nature of this compound makes it a high-value intermediate for synthesizing complex, biologically active molecules.[1]

-

DPP-IV Inhibitors: This compound is a crucial building block in the synthesis of dipeptidyl peptidase IV (DPP-IV) inhibitors, a class of oral medications used to manage type 2 diabetes.[7][8]

-

VLA-4 Antagonists: It serves as a key starting material for Very Late Antigen-4 (VLA-4) antagonists.[7][8] VLA-4 is a cell adhesion molecule involved in inflammatory responses, making its antagonists potential treatments for autoimmune diseases like multiple sclerosis and inflammatory bowel disease.[7]

-

Oncology and Virology: Researchers have utilized this compound in the synthesis of novel anticancer and antiviral agents, where the pyrimidine core often mimics natural nucleobases to interfere with biological pathways.[1]

-

Agrochemicals: In the agricultural sector, it is used to formulate effective and selective herbicides.[1]

Section 5: Hazard Analysis and Safe Handling

This compound is a hazardous substance and must be handled with appropriate precautions.[9] The primary risks include acute oral toxicity and severe irritation to the skin, eyes, and respiratory system.[9][10][11]

| Hazard Class | GHS Code | Description | Reference(s) |

| Acute Toxicity, Oral | H301 | Toxic if swallowed | [9][11] |

| Skin Irritation | H315 | Causes skin irritation | [9][11] |

| Eye Damage | H318 | Causes serious eye damage | [9][11] |

| Respiratory Irritation | H335 | May cause respiratory irritation | [9][11] |

Mandatory Safety Protocols

-

Engineering Controls: Always handle this compound inside a certified chemical fume hood to avoid inhalation of dust or vapors.[9]

-

Personal Protective Equipment (PPE):

-

First Aid Measures:

-

If Swallowed: Immediately call a POISON CENTER or physician. Rinse mouth.[9][10]

-

If on Skin: Wash off with soap and plenty of water.[9]

-

If in Eyes: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing for at least 15 minutes and consult a physician.[9]

-

If Inhaled: Move the person into fresh air. If not breathing, give artificial respiration.[9]

-

-

Disposal: Dispose of surplus and non-recyclable material through a licensed disposal company. Do not allow the material to enter drains.[9]

References

- This compound: A Key Building Block for Drug Discovery. (2025). Vertex AI Search.

- MSDS of this compound. (2010). Generic Chemical Supplier.

- This compound. Chem-Impex.

- 2, 4-DICHLORO-5-IODOPYRIMIDINE CAS#: 13544-44-0. ChemicalBook.

- This compound 95 13544-44-0. Sigma-Aldrich.

- This compound SDS, 13544-44-0 Safety D

- This compound | C4HCl2IN2 | CID 263438. PubChem.

- SAFETY DATA SHEET. (2011). Generic Chemical Supplier.

- Navigating the Purchase of this compound: Quality and Supply. (2025). Vertex AI Search.

- One-pot Double Suzuki Couplings of Dichloropyrimidines.

- Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids. (2021). MDPI.

- Regioselective Control of the SNAr Amination of 5-Substituted-2,4-Dichloropyrimidines Using Tertiary Amine Nucleophiles. PubMed.

- Inverting the Conventional Site Selectivity of Cross-Coupling of 2,4-Dichloropyrimidines.

- This compound 95 13544-44-0. Sigma-Aldrich.

- Highly regioselective C-5 iodination of pyrimidine nucleotides and subsequent chemoselective Sonogashira coupling with propargylamine. (2015). PubMed.

- Sonogashira reaction. Wikipedia.

- Sonogashira Coupling. (2024). Chemistry LibreTexts.

- C2-selective Pd-catalyzed cross-coupling of 2,4-Dihalopyrimidines. (2025). ACS Fall 2025 Abstracts.

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. 2, 4-DICHLORO-5-IODOPYRIMIDINE CAS#: 13544-44-0 [m.chemicalbook.com]

- 3. mdpi.com [mdpi.com]

- 4. Sonogashira coupling - Wikipedia [en.wikipedia.org]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. Regioselective Control of the SNAr Amination of 5-Substituted-2,4-Dichloropyrimidines Using Tertiary Amine Nucleophiles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. nbinno.com [nbinno.com]

- 8. nbinno.com [nbinno.com]

- 9. capotchem.cn [capotchem.cn]

- 10. echemi.com [echemi.com]

- 11. This compound | C4HCl2IN2 | CID 263438 - PubChem [pubchem.ncbi.nlm.nih.gov]

2,4-Dichloro-5-iodopyrimidine molecular weight

An In-Depth Technical Guide to 2,4-Dichloro-5-iodopyrimidine: Synthesis, Properties, and Applications

Authored by a Senior Application Scientist

This guide provides an in-depth analysis of this compound, a pivotal heterocyclic intermediate in modern synthetic chemistry. Designed for researchers, medicinal chemists, and professionals in drug development, this document elucidates the compound's core physicochemical properties, provides a detailed and validated synthesis protocol, explores its significant applications, and outlines critical safety and handling procedures. The narrative is grounded in established scientific principles to ensure technical accuracy and practical utility.

Introduction: The Strategic Importance of this compound

This compound (CAS No. 13544-44-0) is a polysubstituted pyrimidine ring, a class of compounds recognized as a "privileged structure" in medicinal chemistry due to its prevalence in biologically active molecules.[1] The unique arrangement of its functional groups—two reactive chlorine atoms at the C2 and C4 positions and an iodine atom at the C5 position—makes it an exceptionally versatile building block.[2] The differential reactivity of the chloro and iodo substituents allows for sequential, site-selective modifications through various cross-coupling and nucleophilic substitution reactions. This chemical dexterity is paramount in the construction of complex molecular architectures, positioning this compound as a key intermediate in the synthesis of novel therapeutics, particularly antiviral and anticancer agents, as well as agrochemicals.[2]

Physicochemical and Spectroscopic Profile

A thorough understanding of a compound's physical and chemical properties is fundamental to its effective application in research and development. The key characteristics of this compound are summarized below.

Core Properties

| Property | Value | Source(s) |

| Molecular Formula | C₄HCl₂IN₂ | [3][4] |

| Molecular Weight | 274.87 g/mol | [3][4][5] |

| CAS Number | 13544-44-0 | [3][6] |

| Appearance | White to gray to brown powder or crystal | [2][6] |

| Melting Point | 68-72 °C | [2][6] |

| Solubility | Soluble in Methanol | [6] |

| IUPAC Name | This compound | [3][5] |

| InChIKey | RGJNPJRAXMSHKN-UHFFFAOYSA-N | [3] |

Spectroscopic Data

Spectroscopic analysis is crucial for structural confirmation and purity assessment.

-

¹H-NMR: The structure of the product can be confirmed by ¹H-NMR (400 MHz, CDCl₃), which shows a characteristic singlet at δ 8.90 ppm corresponding to the single proton on the pyrimidine ring.[6]

-

Infrared (IR) Spectroscopy: FTIR and ATR-IR spectral data are available for reference, providing confirmation of the functional groups present in the molecule.[5]

Synthesis of this compound: A Validated Protocol

The conversion of uracil derivatives to dichloropyrimidines is a cornerstone reaction in heterocyclic chemistry. The following protocol details a reliable method for synthesizing this compound from 5-iodouracil, a readily available starting material.[6] The procedure's self-validating nature is rooted in the clear transformation, high yield, and straightforward purification.

Synthesis Workflow Diagram

Caption: Workflow for the synthesis of this compound.

Step-by-Step Methodology

This protocol is based on a general procedure reported with high efficacy.[6]

-

Reaction Setup: To a suspension of 5-iodouracil (10.0 g, 42 mmol) in N,N-dimethylaniline (11.0 mL), add phosphorus oxychloride (POCl₃, 39.2 mL, 420 mmol) portion-wise.

-

Causality: 5-iodouracil has low solubility. POCl₃ serves as both the chlorinating agent and the reaction solvent. N,N-dimethylaniline acts as a catalyst, activating the POCl₃.

-

-

Chlorination Reaction: Heat the reaction mixture to 90 °C and stir at this temperature for 90 minutes. The mixture should become a clear solution as the reaction progresses.

-

Causality: Thermal energy is required to overcome the activation energy for the conversion of the hydroxyl groups of the tautomeric form of 5-iodouracil into chloro groups.

-

-

Removal of Excess Reagent: After the reaction is complete (monitored by TLC), cool the mixture to room temperature. Remove the excess POCl₃ by evaporation under reduced pressure.

-

Causality: Excess POCl₃ is used to drive the reaction to completion. Its removal is critical before aqueous workup to prevent an overly exothermic and hazardous quenching process.

-

-

Product Precipitation (Workup): Slowly and carefully pour the residue into a beaker containing an ice-water mixture. Stir the resulting slurry for 2 hours.

-

Causality: This step quenches any remaining reactive phosphorus species and precipitates the organic product, which is insoluble in water.

-

-

Isolation: Collect the crystalline precipitate by filtration and wash thoroughly with cold water to remove water-soluble impurities.

-

Purification (Extraction): Dissolve the crude product in ethyl acetate. Wash the organic layer sequentially with an aqueous sodium bicarbonate solution (to neutralize any residual acid) and an aqueous sodium sulfite solution (to remove any iodine impurities).

-

Causality: This liquid-liquid extraction purifies the product by removing acidic byproducts and colored impurities.

-

-

Drying and Concentration: Dry the organic phase over anhydrous sodium sulfate, filter, and evaporate the solvent to yield the crude product.

-

Final Purification: Purify the residue by column chromatography to afford pure this compound. A reported yield for this process is 92%.[6]

Applications in Drug Discovery and Development

The strategic placement of three distinct halogen atoms on the pyrimidine core allows chemists to orchestrate a series of selective reactions, making this compound a powerful scaffold for building molecular diversity.

Role as a Versatile Chemical Scaffold

Caption: Regioselective functionalization of this compound.

The two chlorine atoms exhibit different reactivities, with the C4 position generally being more susceptible to nucleophilic aromatic substitution than the C2 position. This allows for sequential displacement. The iodo group at the C5 position is primarily used for metal-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Heck), enabling the introduction of aryl, alkyl, or alkynyl groups. This multi-functional handle is invaluable for generating libraries of compounds for high-throughput screening.

Key Therapeutic Targets

-

Dipeptidyl Peptidase IV (DPP-4) Inhibitors: This compound is used as a reagent in the synthesis of DPP-4 inhibitors, a class of drugs for managing type 2 diabetes.[6][7]

-

VLA-4 Antagonists: It has been employed in the synthesis of pyrimidine-based VLA-4 (Very Late Antigen-4) antagonists, which have potential applications in treating inflammatory diseases.[6][7]

-

Anticancer and Antiviral Agents: The pyrimidine core is a common feature in many anticancer and antiviral drugs (e.g., 5-fluorouracil). This compound serves as a key building block for creating novel analogues with potentially enhanced efficacy and specificity.[2]

Safety, Handling, and Storage

Due to its hazardous nature, strict adherence to safety protocols is mandatory when handling this compound.

GHS Hazard Classification

The compound is classified with multiple hazards.[5][8][9]

-

Acute Toxicity, Oral (Category 3): H301 - Toxic if swallowed.[5][9]

-

Skin Irritation (Category 2): H315 - Causes skin irritation.[5][9]

-

Serious Eye Damage (Category 1): H318 - Causes serious eye damage.[5][9]

-

Specific Target Organ Toxicity, Single Exposure (Category 3): H335 - May cause respiratory irritation.[5][9]

Recommended Handling and PPE

-

Engineering Controls: Use only in a well-ventilated area, preferably within a chemical fume hood.[8][10]

-

Personal Protective Equipment (PPE):

-

Eye/Face Protection: Wear tightly fitting safety goggles and a face shield.[8]

-

Skin Protection: Wear impervious gloves (inspect prior to use) and a lab coat.[9]

-

Respiratory Protection: For nuisance exposures, use a P95-rated dust mask. For higher-level protection, use an appropriate respirator with cartridges tested and approved under government standards like NIOSH (US) or CEN (EU).[9]

-

-

Hygiene: Wash hands thoroughly after handling. Do not eat, drink, or smoke in the work area.[8]

Storage and Disposal

-

Storage: Store in a tightly sealed container under an inert gas (nitrogen or argon) in a cool (2–8 °C), dry, and well-ventilated place.[6][10] Keep away from incompatible materials such as strong oxidizing agents.[10]

-

Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations.[8]

Conclusion

This compound is a high-value chemical intermediate whose utility in drug discovery and fine chemical synthesis is well-established. Its predictable reactivity and multifunctional nature provide chemists with a reliable and versatile tool for constructing novel molecules with significant biological potential. A comprehensive understanding of its synthesis, properties, and safe handling procedures, as outlined in this guide, is essential for leveraging its full synthetic potential.

References

- Matrix Fine Chemicals. This compound | CAS 13544-44-0. [Link]

- PubChem. This compound | C4HCl2IN2 | CID 263438. [Link]

- Molbase. MSDS of this compound. [Link]

- COLORKEM. China 2, 4-DICHLORO-5-IODOPYRIMIDINE | 13544-44-0 Manufacturer and Supplier. [Link]

- AdooQ BioScience. The Role of 2,4-Dichloro-5-cyanopyrimidine in Drug Discovery. [Link]

Sources

- 1. nbinno.com [nbinno.com]

- 2. chemimpex.com [chemimpex.com]

- 3. This compound | CAS 13544-44-0 [matrix-fine-chemicals.com]

- 4. scbt.com [scbt.com]

- 5. This compound | C4HCl2IN2 | CID 263438 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. 2, 4-DICHLORO-5-IODOPYRIMIDINE CAS#: 13544-44-0 [m.chemicalbook.com]

- 7. colorkem.com [colorkem.com]

- 8. echemi.com [echemi.com]

- 9. capotchem.cn [capotchem.cn]

- 10. fishersci.com [fishersci.com]

2,4-Dichloro-5-iodopyrimidine structure and synthesis

An In-Depth Technical Guide to 2,4-Dichloro-5-iodopyrimidine: Structure, Synthesis, and Applications

Introduction

In the landscape of modern medicinal chemistry, certain molecular frameworks are recognized for their recurring presence in a multitude of therapeutic agents. These are often termed "privileged structures" due to their ability to interact with diverse biological targets. The pyrimidine scaffold is a quintessential example of such a structure, forming the core of numerous anticancer, antiviral, and anti-inflammatory drugs.[1][2] Within this class, this compound (CAS No: 13544-44-0) emerges as a highly versatile and reactive intermediate. Its unique arrangement of two reactive chlorine atoms and an iodine atom on an electron-deficient pyrimidine ring makes it an invaluable building block for the synthesis of complex, biologically active molecules.[3]

This guide serves as a technical resource for researchers, chemists, and drug development professionals. It provides a comprehensive overview of the molecular structure, physicochemical properties, detailed synthetic protocols, chemical reactivity, and significant applications of this compound, grounding all information in established scientific literature and field-proven insights.

Molecular Structure and Physicochemical Properties

The structure of this compound is characterized by a heterocyclic aromatic pyrimidine ring substituted with two chlorine atoms at positions 2 and 4, and an iodine atom at position 5.[4] The presence of two electronegative nitrogen atoms within the ring, combined with the strong electron-withdrawing inductive effects of the three halogen substituents, renders the pyrimidine core highly electron-deficient. This electronic nature is the primary determinant of its chemical reactivity, particularly its susceptibility to nucleophilic aromatic substitution (SNAr) reactions.[5][6] The C4 position is generally more activated towards nucleophilic attack than the C2 position, a critical aspect for regioselective synthesis that will be explored later.[5][6]

Key Physicochemical Data

A summary of the essential properties of this compound is provided below for quick reference.

| Property | Value | Reference(s) |

| CAS Number | 13544-44-0 | [4][7] |

| Molecular Formula | C₄HCl₂IN₂ | [3][4] |

| Molecular Weight | 274.87 g/mol | [3][4] |

| Appearance | White to gray or brown powder/crystal | [3][7] |

| Melting Point | 68 - 72 °C | [3][7] |

| Boiling Point | 310.2 ± 22.0 °C (Predicted) | [7] |

| IUPAC Name | This compound | [4] |

| SMILES | C1=C(C(=NC(=N1)Cl)Cl)I | [4] |

| InChIKey | RGJNPJRAXMSHKN-UHFFFAOYSA-N | [4] |

Spectroscopic Insights

Structural confirmation of this compound is typically achieved through standard spectroscopic methods.

-

¹H NMR: The proton spectrum is remarkably simple, exhibiting a single singlet for the C6-H proton, typically observed around δ 8.90 ppm (in CDCl₃), reflecting the deshielding environment of the electron-poor ring.[7]

-

FTIR: Infrared spectroscopy can identify characteristic vibrations of the C-Cl, C-I, and aromatic C=N and C=C bonds within the molecule.[4]

Synthesis of this compound

The most prevalent and high-yielding synthesis of this compound involves the chlorination of a readily available precursor, 5-iodouracil. This transformation is a robust and scalable method widely cited in chemical literature and patents.[7]

Primary Synthetic Pathway: Chlorination of 5-Iodouracil

The conversion of the di-hydroxy pyrimidine (uracil) tautomer into the di-chloro derivative is a standard transformation in heterocyclic chemistry. Phosphorus oxychloride (POCl₃) is the chlorinating agent of choice for this reaction, effectively replacing the hydroxyl groups with chlorine atoms.

Causality Behind Experimental Choices:

-

Starting Material: 5-Iodouracil is chosen because the iodine atom is stable under the reaction conditions, allowing for its direct incorporation into the final product. The alternative—iodinating 2,4-dichloropyrimidine—is more challenging due to the ring's deactivated nature.

-

Reagent: Phosphorus oxychloride (POCl₃) serves as both the reagent and, in many cases, the solvent. It is a powerful and cost-effective chlorinating agent for converting hydroxyl groups on heteroaromatic rings.

-

Catalyst/Base: A tertiary amine, such as N,N-dimethylaniline, is added to the reaction.[7] It acts as a catalyst by reacting with POCl₃ to form a more reactive Vilsmeier-Haack type intermediate, which facilitates the chlorination. It also serves to neutralize the HCl generated during the reaction.

-

Workup: The reaction is quenched by pouring the mixture into an ice-water slurry. This hydrolyzes the excess POCl₃ and precipitates the crude organic product. Subsequent washes with aqueous sodium bicarbonate and sodium sulfite serve to remove acidic impurities and any residual iodine, respectively.[7]

Caption: Primary synthesis route from 5-Iodouracil.

Detailed Experimental Protocol

The following protocol is a representative procedure based on established methods.[7]

Materials:

-

5-Iodouracil (10.0 g, 42 mmol)

-

Phosphorus oxychloride (POCl₃) (39.2 mL, 420 mmol)

-

N,N-dimethylaniline (11.0 mL)

-

Ethyl acetate

-

Aqueous sodium bicarbonate solution

-

Aqueous sodium sulfite solution

-

Anhydrous sodium sulfate

-

Ice

Procedure:

-

Reaction Setup: To a suspension of 5-iodouracil (10.0 g) in a suitable reaction flask, add N,N-dimethylaniline (11.0 mL).

-

Reagent Addition: Carefully add phosphorus oxychloride (39.2 mL) to the suspension.

-

Heating: Heat the reaction mixture to 90 °C and stir at this temperature for 90 minutes.

-

Quenching: After the reaction is complete, cool the mixture to room temperature. Remove the excess POCl₃ by evaporation under reduced pressure.

-

Precipitation: Slowly and carefully pour the residual mixture into an ice-water slurry and stir vigorously for 2 hours to allow for the complete precipitation of the product.

-

Filtration: Collect the resulting crystalline precipitate by filtration and wash it thoroughly with cold water.

-

Extraction & Wash: Dissolve the crude product in ethyl acetate. Sequentially wash the organic layer with aqueous sodium bicarbonate solution and then with aqueous sodium sulfite solution.

-

Drying & Concentration: Dry the organic phase over anhydrous sodium sulfate, filter, and evaporate the solvent under reduced pressure.

-

Purification: Purify the resulting residue by column chromatography to yield pure this compound (expected yield: ~92%).[7]

Chemical Reactivity and Synthetic Utility

The synthetic power of this compound lies in the differential reactivity of its three halogen atoms, which allows for sequential and regioselective functionalization.

Nucleophilic Aromatic Substitution (SNAr)

The electron-deficient pyrimidine ring is highly susceptible to SNAr reactions. Extensive studies have shown that the chlorine atom at the C4 position is significantly more reactive towards nucleophiles than the chlorine at the C2 position.[5][6] This regioselectivity is attributed to the greater ability of the adjacent nitrogen at position 3 to stabilize the negative charge of the Meisenheimer intermediate formed during the attack at C4.

This predictable reactivity allows for the selective introduction of a nucleophile (e.g., an amine, alcohol, or thiol) at the C4 position while leaving the C2-Cl and C5-I intact for subsequent transformations.

Caption: Regioselective substitution at the C4 position.

Palladium-Catalyzed Cross-Coupling Reactions

The C-Cl and C-I bonds provide orthogonal handles for transition-metal-catalyzed cross-coupling reactions. The reactivity order in these reactions typically follows C-I > C-Br > C-Cl. Therefore, the C5-I bond can be selectively functionalized using reactions like Suzuki, Sonogashira, or Heck couplings, while preserving the C-Cl bonds for later SNAr reactions or a second, more forcing cross-coupling step. This multi-handle approach makes this compound an exceptional scaffold for building molecular diversity.

Applications in Drug Discovery and Development

The unique reactivity profile of this compound has established it as a key intermediate in the synthesis of high-value pharmaceutical agents.[3]

-

Dipeptidyl Peptidase IV (DPP-IV) Inhibitors: This compound is used as a reagent in the synthesis of DPP-IV inhibitors, a class of drugs used to treat type 2 diabetes.[7][8]

-

VLA-4 Antagonists: It is a precursor for pyrimidine-based Very Late Antigen-4 (VLA-4) antagonists, which are investigated for the treatment of inflammatory diseases like asthma and multiple sclerosis.[7][8]

-

Anticancer and Antiviral Agents: The pyrimidine core is fundamental to many anticancer and antiviral drugs (e.g., as nucleoside analogues). This intermediate provides a robust platform for creating novel derivatives with enhanced efficacy and targeted action.[3]

-

Agrochemicals: Beyond pharmaceuticals, it is also used in formulating advanced herbicides, contributing to sustainable agricultural practices.[3]

Safety, Handling, and Storage

As a highly reactive chemical intermediate, this compound must be handled with appropriate caution.

Hazard Identification

The compound is classified with the following GHS hazards:[4][9][10]

| GHS Code | Hazard Statement | Signal Word |

| H301 | Toxic if swallowed | Danger |

| H315 | Causes skin irritation | Warning |

| H318 | Causes serious eye damage | Danger |

| H335 | May cause respiratory irritation | Warning |

Precautionary Measures:

-

Personal Protective Equipment (PPE): Wear chemical-resistant gloves, safety goggles with side-shields, a face shield, and a lab coat. Use a respirator if dust is generated.[9]

-

Handling: Handle in a well-ventilated area, preferably within a chemical fume hood. Avoid breathing dust. Do not eat, drink, or smoke when using this product. Wash hands thoroughly after handling.[9]

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place. For long-term stability, it is recommended to store under an inert atmosphere (nitrogen or argon) at 2–8 °C.[7][11]

Conclusion

This compound is a cornerstone intermediate for synthetic and medicinal chemistry. Its value is derived from a combination of factors: a privileged pyrimidine core, a predictable and highly useful regioselectivity in SNAr reactions, and orthogonal reactivity in cross-coupling reactions. The well-established synthetic route from 5-iodouracil ensures its accessibility for research and development. For scientists and professionals in drug discovery, a thorough understanding of the structure, synthesis, and reactivity of this compound is essential for leveraging its full potential in the creation of next-generation therapeutics and other advanced chemical applications.

References

- NINGBO INNO PHARMCHEM CO.,LTD. (2025). 2,4-Dichloropyrimidine: Comprehensive Overview and Applications.

- ChemicalBook. (n.d.). 2, 4-DICHLORO-5-IODOPYRIMIDINE CAS#: 13544-44-0.

- ChemicalBook. (n.d.). 2,4-Dichloropyrimidine synthesis.

- Chem-Impex. (n.d.). This compound.

- PubChem. (n.d.). This compound. National Center for Biotechnology Information.

- ECHEMI. (n.d.). This compound SDS, 13544-44-0 Safety Data Sheets.

- BOC Sciences. (2010). MSDS of this compound.

- COLORKEM. (n.d.). China 2, 4-DICHLORO-5-IODOPYRIMIDINE | 13544-44-0 Manufacturer and Supplier.

- Bhasin, G., et al. (n.d.). 2,4-Dichloropyrimidine. National Center for Biotechnology Information.

- Matrix Fine Chemicals. (n.d.). This compound | CAS 13544-44-0.

- Sigma-Aldrich. (n.d.). This compound 95%.

- Man, H. W., et al. (2005). A Highly Regioselective Amination of 6-Aryl-2,4-dichloropyrimidine. Organic Letters.

- Santa Cruz Biotechnology, Inc. (n.d.). This compound.

- lifechem pharma. (n.d.). Best 2-4 Dichloropyrimidine Manufacturers In India.

- BLD Pharm. (n.d.). 13544-44-0|this compound.

- Sigma-Aldrich. (2024). SAFETY DATA SHEET.

- Fisher Scientific. (2011). SAFETY DATA SHEET.

- MDPI. (2022). A Green Chemical Approach for Iodination of Pyrimidine Derivatives by Mechanical Grinding under Solvent-Free Conditions.

- BOC Sciences. (n.d.). The Role of 2,4-Dichloro-5-cyanopyrimidine in Drug Discovery.

- INDOFINE Chemical Company, Inc. (n.d.). This compound | 13544-44-0.

- ResearchGate. (2022). A Green Chemical Approach for Iodination of Pyrimidine Derivatives by Mechanical Grinding under Solvent-Free Conditions.

- Synblock. (n.d.). What factors affect the selectivity of reactions in 2,4-Dichloropyrimidine compounds?.

- PubMed Central. (2021). Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. National Center for Biotechnology Information.

- Google Patents. (n.d.). CN104326988A - Synthesis method for 2, 4-dichloro-5-methoxy pyrimidine.

- Market Publishers. (n.d.). 2,4-dichloro-5-iodo-pyrimidine (CAS 13544-44-0) Market Research Report 2025.

- Organic Chemistry Portal. (2006). Oxidative Iodination of Deactivated Arenes in Concentrated Sulfuric Acid with I2/NaIO4 and KI/NaIO4 Iodinating Systems.

Sources

- 1. nbinno.com [nbinno.com]

- 2. nbinno.com [nbinno.com]

- 3. chemimpex.com [chemimpex.com]

- 4. This compound | C4HCl2IN2 | CID 263438 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Page loading... [wap.guidechem.com]

- 7. 2, 4-DICHLORO-5-IODOPYRIMIDINE CAS#: 13544-44-0 [m.chemicalbook.com]

- 8. colorkem.com [colorkem.com]

- 9. echemi.com [echemi.com]

- 10. capotchem.cn [capotchem.cn]

- 11. 13544-44-0|this compound|BLD Pharm [bldpharm.com]

Spectroscopic data for 2,4-Dichloro-5-iodopyrimidine (NMR, IR, Mass Spec)

An In-Depth Technical Guide to the Spectroscopic Characterization of 2,4-Dichloro-5-iodopyrimidine

Introduction

This compound is a halogenated heterocyclic compound of significant interest in medicinal chemistry and materials science.[1] Its trifunctional nature, featuring reactive chloro- and iodo-substituents on a pyrimidine core, makes it a versatile synthetic intermediate.[1][2] It serves as a crucial building block for synthesizing a range of biologically active molecules, including antiviral and anticancer agents, as well as dipeptidyl peptidase IV (DPP-4) inhibitors.[1][2]

Given its pivotal role as a precursor, the unambiguous structural confirmation of this compound is paramount. This guide provides a detailed analysis of the primary spectroscopic techniques used for its characterization: Nuclear Magnetic Resonance (NMR) Spectroscopy, Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). The discussion is framed from the perspective of a senior application scientist, emphasizing not only the data itself but also the underlying principles and experimental rationale that ensure data integrity and trustworthy interpretation.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Probing the Core Skeleton

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. For this compound (C₄HCl₂IN₂), both ¹H and ¹³C NMR are essential for structural verification.

¹H NMR Spectroscopy

The molecular structure features a single proton attached to the pyrimidine ring at the C6 position. This simplicity leads to a highly diagnostic ¹H NMR spectrum.

-

Data Interpretation: The spectrum is expected to show a single singlet peak. A reported spectrum acquired in deuterated chloroform (CDCl₃) shows this signal at approximately δ 8.90 ppm .[2] The significant downfield shift is attributed to the deshielding effects of the adjacent electronegative nitrogen atoms within the aromatic pyrimidine ring. The signal appears as a singlet because there are no adjacent protons within coupling distance (typically three bonds).

-

Experimental Rationale (Choice of Solvent): Deuterated chloroform (CDCl₃) is a standard choice for ¹H NMR due to its excellent solubilizing power for a wide range of organic compounds and its relatively simple residual solvent signal (a singlet at δ 7.26 ppm).[3] Using a deuterated solvent is critical to avoid a large, overwhelming solvent proton signal that would obscure the analyte's much smaller signal.

| Parameter | ¹H NMR Data |

| Chemical Shift (δ) | 8.90 ppm |

| Solvent | Chloroform-d (CDCl₃) |

| Multiplicity | Singlet (s) |

| Integration | 1H |

| Assignment | H-6 proton on the pyrimidine ring |

¹³C NMR Spectroscopy

-

Predicted Data Interpretation: The molecule has four distinct carbon atoms, and therefore, four signals are expected in the ¹³C NMR spectrum.

-

C4 and C2: These carbons are directly attached to electronegative chlorine atoms and nitrogen atoms, causing them to be significantly deshielded and appear far downfield. We can anticipate their resonances to be in the δ 160-170 ppm range.

-

C6: This carbon is bonded to the single hydrogen atom. Its chemical shift will be influenced by the adjacent nitrogen and the C5 carbon. A reasonable estimate places it in the δ 140-150 ppm region.

-

C5: This carbon is bonded to the iodine atom. The "heavy atom effect" of iodine typically induces a significant upfield shift (shielding) of the directly attached carbon. Therefore, C5 is expected to be the most upfield of the ring carbons, likely appearing in the δ 90-100 ppm range.

-

| Parameter | Predicted ¹³C NMR Data | Rationale |

| Chemical Shift C2/C4 | ~160-170 ppm | Attached to two electronegative atoms (N, Cl). |

| Chemical Shift C6 | ~140-150 ppm | Aromatic CH, influenced by adjacent N. |

| Chemical Shift C5 | ~90-100 ppm | Strong shielding due to the "heavy atom effect" of the iodine substituent. |

| Solvent | DMSO-d₆ or CDCl₃ | Common solvents for ¹³C NMR.[3] |

Standard Protocol for NMR Sample Preparation

-

Weighing: Accurately weigh approximately 5-10 mg of the this compound sample.

-

Dissolution: Transfer the solid into a clean, dry NMR tube. Add approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃).

-

Homogenization: Cap the NMR tube and gently vortex or invert it until the sample is completely dissolved.

-

Analysis: Insert the NMR tube into the spectrometer's spinner turbine, place it in the magnet, and acquire the data following standard instrument protocols for ¹H and ¹³C spectra.

Infrared (IR) Spectroscopy: Identifying Functional Groups

IR spectroscopy is a rapid and effective method for identifying the presence of specific functional groups and providing a molecular fingerprint.

-

Data Interpretation: The IR spectrum of this compound, available from spectral databases, would be acquired using an Attenuated Total Reflectance (ATR) technique.[6] While specific peak values require access to the database, the key characteristic absorption bands can be predicted based on the known structure and data from similar halopyrimidines.[7][8]

-

~3100-3000 cm⁻¹: Aromatic C-H stretching vibration for the lone H-6.

-

~1600-1400 cm⁻¹: A series of sharp bands corresponding to the C=C and C=N stretching vibrations within the pyrimidine ring. These are highly characteristic of the heterocyclic core.[7]

-

~850-750 cm⁻¹: C-Cl stretching vibrations. The exact position depends on the complex vibrational coupling within the ring.

-

Below 600 cm⁻¹: C-I stretching vibration, which is a low-energy bond.

-

-

Experimental Rationale (ATR Technique): ATR is a modern, preferred method for acquiring IR spectra of solid powders. It requires minimal sample preparation—a small amount of the powder is simply pressed against a high-refractive-index crystal (like diamond or germanium). This is significantly faster and less labor-intensive than the traditional KBr pellet method and avoids potential complications from moisture in the KBr.

Protocol for ATR-IR Spectrum Acquisition

-

Background Scan: Ensure the ATR crystal surface is clean. Record a background spectrum of the empty ATR accessory. This is crucial as it is subtracted from the sample spectrum to remove interfering signals from the atmosphere (e.g., CO₂ and H₂O).

-

Sample Application: Place a small amount of this compound powder onto the ATR crystal, ensuring complete coverage of the crystal surface.

-

Pressure Application: Use the instrument's pressure clamp to press the sample firmly and evenly against the crystal. Consistent pressure is key to obtaining a high-quality, reproducible spectrum.

-

Data Collection: Collect the sample spectrum. The instrument's software will automatically ratio it against the stored background spectrum to produce the final absorbance or transmittance spectrum.

Mass Spectrometry: Determining Molecular Weight and Formula

Mass spectrometry provides the exact molecular weight and, with high-resolution instruments, the precise elemental composition of a molecule.

-

Data Interpretation: The nominal molecular weight of this compound is 274.87 g/mol .[6][9] The mass spectrum provides several layers of confirmation:

-

Molecular Ion Peak (M⁺): The spectrum should show a cluster of peaks corresponding to the molecular ion. The most critical information here is the isotopic pattern.

-

Isotopic Pattern: Chlorine has two abundant isotopes, ³⁵Cl (~75.8%) and ³⁷Cl (~24.2%). A molecule with two chlorine atoms will exhibit a characteristic pattern of three peaks: M⁺, (M+2)⁺, and (M+4)⁺, with a relative intensity ratio of approximately 9:6:1. This pattern is an unambiguous indicator of the presence of two chlorine atoms. The single iodine atom (¹²⁷I is 100% abundant) will shift this entire pattern to the correct mass but will not add complexity to the pattern itself.

-

High-Resolution MS (HRMS): HRMS can measure the mass-to-charge ratio to four or more decimal places. The calculated exact mass for C₄H¹³⁵Cl₂¹²⁷IN₂ is 273.85615 Da.[6] An experimental HRMS value matching this calculated mass would confirm the elemental formula, providing the highest level of confidence in the compound's identity.

-

Conceptual Workflow for Spectroscopic Analysis

The following diagram illustrates a logical workflow for the comprehensive characterization of a compound like this compound, integrating the three core spectroscopic techniques.

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. 2, 4-DICHLORO-5-IODOPYRIMIDINE CAS#: 13544-44-0 [m.chemicalbook.com]

- 3. eurisotop.com [eurisotop.com]

- 4. spectrabase.com [spectrabase.com]

- 5. organicchemistrydata.org [organicchemistrydata.org]

- 6. This compound | C4HCl2IN2 | CID 263438 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. ias.ac.in [ias.ac.in]

- 8. asianpubs.org [asianpubs.org]

- 9. 2,4-二氯-5-碘嘧啶 95% | Sigma-Aldrich [sigmaaldrich.com]

An In-depth Technical Guide to the Solubility of 2,4-Dichloro-5-iodopyrimidine in Organic Solvents

This guide provides a comprehensive overview of the solubility characteristics of 2,4-dichloro-5-iodopyrimidine, a key intermediate in pharmaceutical and agrochemical research. Designed for researchers, scientists, and drug development professionals, this document synthesizes known information with practical, field-proven methodologies for determining solubility, ensuring scientific integrity and enabling robust experimental design.

Introduction to this compound

This compound is a versatile heterocyclic compound that serves as a critical building block in the synthesis of a variety of biologically active molecules. Its structure, featuring a pyrimidine core with chloro and iodo substituents, imparts a unique reactivity profile that is leveraged in the development of novel therapeutics, including antiviral and anticancer agents. Understanding the solubility of this compound in various organic solvents is paramount for its effective use in synthesis, purification, and formulation.

Key Physicochemical Properties:

| Property | Value | Source |

| Molecular Formula | C₄HCl₂IN₂ | [1][2] |

| Molecular Weight | 274.87 g/mol | [1] |

| Appearance | White to gray to brown powder or crystals | [3] |

| Melting Point | 65-72 °C | [3][4] |

| CAS Number | 13544-44-0 | [1][2][4] |

Understanding the Solubility Profile of this compound

The solubility of a compound is dictated by its molecular structure and the physicochemical properties of the solvent. For this compound, the presence of polar nitrogen atoms in the pyrimidine ring and the halogen substituents contribute to a complex solubility profile. The two chlorine atoms and the iodine atom increase the molecule's lipophilicity, suggesting better solubility in nonpolar organic solvents. However, the nitrogen atoms can participate in dipole-dipole interactions, allowing for some solubility in polar solvents.

Observed and Inferred Solubility in Organic Solvents:

Direct, quantitative solubility data for this compound is not extensively available in the public domain. However, based on its use in synthetic procedures and information from chemical suppliers, we can infer its solubility in several common organic solvents.

| Solvent | Solvent Type | Observed/Inferred Solubility | Rationale/Source |

| Methanol | Polar Protic | Soluble | A commercial supplier explicitly states its solubility in methanol.[3] |

| Ethyl Acetate | Polar Aprotic | Soluble | Used as a solvent for dissolving the crude product during extraction and purification steps in its synthesis.[3] |

| Dichloromethane | Polar Aprotic | Soluble | Employed as an extraction solvent in related pyrimidine syntheses, indicating its ability to dissolve the compound.[5] |

| Chloroform | Polar Aprotic | Likely Soluble | Structurally similar to dichloromethane, it is expected to be a suitable solvent. |

| Toluene | Nonpolar | Likely Soluble | The lipophilic nature of the halogenated pyrimidine suggests solubility in aromatic hydrocarbon solvents. |

| Hexane | Nonpolar | Likely Sparingly Soluble to Insoluble | While lipophilic, the polarity of the pyrimidine ring may limit solubility in highly nonpolar alkanes. |

| Water | Polar Protic | Insoluble | The synthesis of this compound involves precipitation in an ice-water mixture, indicating its low aqueous solubility.[3] |

It is crucial for researchers to experimentally verify the solubility of this compound in their specific solvent of choice, as theoretical predictions and inferences may not be sufficient for precise experimental design.

Experimental Protocol for Determining Thermodynamic (Equilibrium) Solubility

The following protocol provides a reliable method for determining the thermodynamic solubility of this compound in a given organic solvent. This method ensures that a true equilibrium is reached between the undissolved solid and the solvent, providing a robust and reproducible solubility value.

Materials and Equipment:

-

This compound (solid)

-

Solvent of interest (analytical grade)

-

Small vials with screw caps or other sealable containers

-

Vortex mixer

-

Thermostatically controlled shaker or incubator

-

Centrifuge

-

Syringe filters (0.22 µm, compatible with the solvent)

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)

-

Volumetric flasks and pipettes

-

Analytical balance

Step-by-Step Methodology:

-

Preparation of Stock Solution and Calibration Curve:

-

Accurately weigh a known amount of this compound and dissolve it in the solvent of interest to prepare a stock solution of known concentration.

-

From the stock solution, prepare a series of dilutions to create a calibration curve for HPLC analysis. The concentration range of the calibration standards should bracket the expected solubility of the compound.

-

Inject the calibration standards into the HPLC system and record the peak areas. Plot the peak area versus concentration to generate a calibration curve.

-

-

Sample Preparation for Solubility Determination:

-

Add an excess amount of solid this compound to a vial containing a known volume of the solvent. Ensure that there is undissolved solid remaining at the bottom of the vial.

-

Seal the vial tightly to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vial in a thermostatically controlled shaker or incubator set to the desired temperature (e.g., 25 °C).

-

Agitate the mixture for a sufficient period (typically 24-48 hours) to ensure that equilibrium is reached.

-

-

Sample Clarification:

-

After equilibration, allow the vial to stand undisturbed for a short period to let the excess solid settle.

-

Carefully withdraw a sample of the supernatant using a syringe.

-

Filter the sample through a 0.22 µm syringe filter into a clean vial to remove any undissolved particles.

-

-

Analysis:

-

Dilute the filtered sample with the solvent as necessary to bring the concentration within the range of the calibration curve.

-

Inject the diluted sample into the HPLC system and record the peak area.

-

-

Calculation of Solubility:

-

Using the peak area of the sample and the equation of the calibration curve, determine the concentration of this compound in the diluted sample.

-

Multiply this concentration by the dilution factor to obtain the solubility of the compound in the solvent. Express the solubility in appropriate units (e.g., mg/mL or g/L).

-

Workflow for Experimental Solubility Determination:

Caption: Experimental workflow for determining the thermodynamic solubility of this compound.

Safety Considerations

This compound is a hazardous substance and should be handled with appropriate safety precautions.

-

Irritation: It causes skin irritation and serious eye damage.[6][7]

-

Respiratory Effects: It may cause respiratory irritation.[6][7]

Always handle this compound in a well-ventilated area or a fume hood, wearing appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.[6][7]

Conclusion

References

- MSDS of this compound.

- This compound | C4HCl2IN2 | CID 263438 - PubChem. National Institutes of Health.

- This compound | CAS 13544-44-0 - Matrix Fine Chemicals.

- This compound | 13544-44-0 - INDOFINE Chemical Company, Inc.

Sources

- 1. This compound | C4HCl2IN2 | CID 263438 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound | CAS 13544-44-0 [matrix-fine-chemicals.com]

- 3. 2, 4-DICHLORO-5-IODOPYRIMIDINE CAS#: 13544-44-0 [m.chemicalbook.com]

- 4. This compound | 13544-44-0 | INDOFINE Chemical Company [indofinechemical.com]

- 5. 2,4-Dichloro-5-fluoropyrimidine | 2927-71-1 [chemicalbook.com]

- 6. Data-Driven Modelling of Substituted Pyrimidine and Uracil-Based Derivatives Validated with Newly Synthesized and Antiproliferative Evaluated Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Solubility of pyrimidine derivatives in different organic solvents at different temperatures - World Scientific News [worldscientificnews.com]

Physical properties of 2,4-Dichloro-5-iodopyrimidine (melting point, boiling point)

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,4-Dichloro-5-iodopyrimidine is a halogenated pyrimidine derivative of significant interest in medicinal chemistry and drug development. Its trifunctional nature, featuring two reactive chlorine atoms and an iodine atom on the pyrimidine core, makes it a versatile synthetic building block. This guide provides an in-depth exploration of the key physical properties of this compound, specifically its melting and boiling points, supported by experimental considerations and methodologies. Understanding these fundamental characteristics is paramount for its effective use in synthesis, purification, and formulation.

Core Physical Properties of this compound

The physical state and thermal behavior of a compound are critical parameters that influence its handling, reactivity, and purification. For this compound, the melting and boiling points are defining characteristics.

| Physical Property | Value | Notes |

| Melting Point | 65-72 °C | Experimental |

| Boiling Point | 310.2 ± 22.0 °C | Predicted (at 760 mmHg) |

| 104-107 °C | Experimental (at reduced, unspecified pressure) |

Melting Point: A Key Indicator of Purity

The melting point of a solid is the temperature at which it transitions to a liquid state. For a pure crystalline solid, this transition occurs over a narrow temperature range. The experimentally determined melting point of this compound is consistently reported in the range of 65-72 °C [1]. This relatively sharp melting range suggests that the compound can be obtained in a high state of purity.